Menthol glucuronide

描述

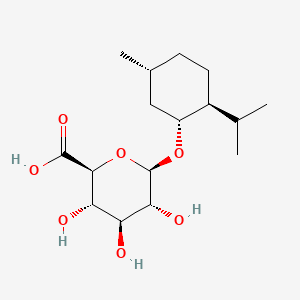

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O7/c1-7(2)9-5-4-8(3)6-10(9)22-16-13(19)11(17)12(18)14(23-16)15(20)21/h7-14,16-19H,4-6H2,1-3H3,(H,20,21)/t8-,9+,10-,11+,12+,13-,14+,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJGMBYGTHRUNF-PJQJKGEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79466-08-3 | |

| Record name | Menthol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079466083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthol glucuronide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW64GZ6LQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Menthol Glucuronide: A Comprehensive Technical Guide to Metabolism and Excretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol, a cyclic monoterpene, is widely used in pharmaceuticals, confectionery, and tobacco products for its characteristic cooling sensation. Upon entering the body, menthol undergoes extensive metabolism, with glucuronidation being the primary pathway for its detoxification and elimination. This technical guide provides an in-depth overview of the metabolism and excretion of menthol glucuronide, focusing on the enzymatic processes, pharmacokinetic profile, and analytical methodologies used in its study.

Menthol Metabolism: The Glucuronidation Pathway

Menthol is rapidly metabolized in the body, primarily through conjugation with glucuronic acid to form this compound.[1][2][3] This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells.[4][5] The addition of the glucuronic acid moiety increases the water solubility of menthol, facilitating its excretion from the body.

Several UGT isoforms have been identified as having activity towards both l- and d-menthol, including UGT1A9, 1A10, 2A1, 2A2, 2A3, 2B4, 2B7, and 2B17. Among these, UGT2B7 is considered a key enzyme in menthol glucuronidation.

The metabolic conversion of menthol to this compound is a critical step in its detoxification. In addition to direct glucuronidation, menthol can also undergo oxidation to form various hydroxylated metabolites, which can then be subsequently conjugated with glucuronic acid.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by rapid formation and elimination. Following oral administration, menthol is quickly absorbed and metabolized, leading to detectable levels of this compound in plasma and urine.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of menthol and this compound from various studies.

Table 1: Pharmacokinetic Parameters of l-Menthol and this compound after Oral Administration in Humans

| Dose of l-Menthol | Analyte | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUC (ng·h/mL) |

| 80 mg | l-Menthol | 32.89 ± 32.00 | ~1 | 1.03 - 1.77 | - |

| This compound | 5617 | - | 5.58 - 7.81 | - | |

| 160 mg | l-Menthol | 31.60 | - | - | - |

| This compound | 9882 | - | - | - | |

| 320 mg | l-Menthol | 48.00 | - | - | - |

| This compound | 17601 | - | - | - | |

| 100 mg (capsule) | This compound | - | - | 0.94 (56.2 min) | - |

| 10 mg (mint/tea) | This compound | - | - | 0.71 (42.6 min) | - |

Data compiled from Hiki et al. (2011) and Gelal et al. (1999).

Table 2: Urinary Excretion of this compound in Humans

| Administration Route | Dose of l-Menthol | % of Dose Excreted as this compound in Urine |

| Oral (capsule) | 100 mg | 45.6% |

| Oral (mint/tea) | 10 mg | 56.6% |

Data from Gelal et al. (1999).

Excretion Pathways

The primary route of excretion for this compound is via the urine. However, biliary excretion also plays a significant role, particularly in animal models such as rats, where a substantial portion of the administered menthol dose is recovered in the bile as this compound. This biliary excretion can lead to enterohepatic circulation, where the glucuronide is hydrolyzed back to menthol in the intestine and subsequently reabsorbed.

The transport of this compound across cellular membranes is mediated by various uptake and efflux transporters. Efflux transporters like Multidrug Resistance-Associated Proteins (MRPs) and Breast Cancer Resistance Protein (BCRP) are involved in the secretion of glucuronide conjugates into bile and urine.

Experimental Protocols

In Vitro Menthol Glucuronidation Assay

This protocol provides a general framework for assessing the in vitro glucuronidation of menthol using human liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

l-Menthol

-

UDP-glucuronic acid (UDPGA)

-

Alamethicin (pore-forming peptide)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Methanol

-

Internal standard (e.g., menthol-d4)

-

LC-MS/MS system

Procedure:

-

Microsome Activation: Pre-incubate HLM with alamethicin in Tris-HCl buffer on ice to permeabilize the microsomal membrane.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the activated HLM, MgCl₂, and l-menthol in Tris-HCl buffer.

-

Initiate Reaction: Start the reaction by adding UDPGA to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding ice-cold acetonitrile or methanol containing an internal standard.

-

Protein Precipitation: Centrifuge the mixture to pellet the precipitated proteins.

-

Sample Analysis: Analyze the supernatant for the formation of this compound using a validated LC-MS/MS method.

Analysis of this compound in Urine by LC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in human urine samples.

Materials:

-

Urine samples

-

β-glucuronidase (from Patella vulgata or E. coli)

-

Ammonium acetate buffer (pH 5.0)

-

Internal standard (e.g., menthol-d4 glucuronide)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

Methanol

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Enzymatic Hydrolysis (for total menthol measurement):

-

To a urine aliquot, add ammonium acetate buffer and β-glucuronidase.

-

Incubate the mixture at 37-60°C for a sufficient time (e.g., 2-16 hours) to cleave the glucuronide conjugate.

-

-

Sample Preparation (for direct glucuronide measurement):

-

To a urine aliquot, add the internal standard.

-

Dilute the sample with mobile phase or perform SPE for cleanup if necessary.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both containing a small amount of formic acid.

-

Detect and quantify this compound and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Regulation of UGT Expression

The expression of UGT enzymes is regulated by various nuclear receptors and transcription factors, which can be activated by xenobiotics and endogenous compounds. Key regulators include the Aryl hydrocarbon Receptor (AhR), Constitutive Androstane Receptor (CAR), and Pregnane X Receptor (PXR). These receptors can bind to response elements in the promoter regions of UGT genes, leading to an increase in their transcription and subsequent protein expression. This regulatory mechanism allows the body to adapt to exposure to various substances by enhancing their detoxification and elimination.

Conclusion

This compound is the major metabolite of menthol, and its formation and excretion are crucial for the detoxification of this widely consumed compound. The metabolism is primarily mediated by UGT enzymes, with UGT2B7 playing a significant role. The pharmacokinetic profile of this compound is characterized by rapid formation and elimination, mainly through urine, with biliary excretion and enterohepatic circulation also contributing to its disposition. Understanding the intricacies of this compound metabolism and excretion is essential for assessing its safety and potential drug-drug interactions, particularly in the context of pharmaceutical development and tobacco product regulation. The experimental protocols and pathways described in this guide provide a solid foundation for researchers and scientists working in these fields.

References

- 1. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma this compound as a Biomarker of Acute Menthol Inhalation. | Semantic Scholar [semanticscholar.org]

- 3. Plasma this compound as a Biomarker for the Behavioral Effects of Menthol and Nicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Menthol in Human Urine Using Solid Phase Microextraction and Stable Isotope Dilution Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biological Activity of Menthol Glucuronide In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol, a cyclic monoterpene, is widely utilized in pharmaceuticals, cosmetics, and food products for its characteristic cooling sensation and flavor. In vivo, menthol is extensively metabolized, with the primary pathway being glucuronidation to form menthol glucuronide. This biotransformation is generally considered a detoxification step, facilitating the excretion of menthol from the body. While the biological activities of menthol are well-documented, the direct in vitro effects of its major metabolite, this compound, remain largely unexplored. This technical guide provides a comprehensive overview of the in vitro landscape of this compound, focusing on its formation, the enzymes involved, and the current understanding of its biological activity, or lack thereof.

Menthol Glucuronidation: The Primary Metabolic Pathway

Menthol is rapidly metabolized in the body, primarily through conjugation with glucuronic acid to form this compound.[1] This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs).

Key UGT Isoforms in Menthol Glucuronidation

In vitro studies utilizing human liver microsomes and recombinant human UGT enzymes have identified several UGT isoforms responsible for the glucuronidation of both l- and d-menthol. The primary enzymes involved include:

-

UGT1A9

-

UGT1A10

-

UGT2A1

-

UGT2A2

-

UGT2A3

-

UGT2B4

-

UGT2B7

-

UGT2B17

Notably, UGT1A7 exhibits activity towards l-menthol but not d-menthol.[1] Conversely, UGTs 1A1, 1A3, 1A4, 1A5, 1A6, 1A8, 2B10, 2B11, and 2B15 show no detectable activity towards either menthol enantiomer.[1]

The following diagram illustrates the general enzymatic pathway for the formation of this compound.

Caption: Enzymatic conversion of menthol to this compound.

In Vitro Biological Activity of this compound: An Uncharted Territory

A thorough review of the current scientific literature reveals a significant gap in the understanding of the direct biological activity of this compound in vitro. The prevailing assumption is that, like most glucuronide metabolites, this compound is pharmacologically inactive and primarily serves as a water-soluble conjugate for elimination.

While extensive research has been conducted on the in vitro effects of the parent compound, menthol, similar studies on its glucuronidated metabolite are conspicuously absent. The majority of in vitro work related to this compound focuses on its formation and its role in drug-drug interactions.

Indirect In Vitro Relevance: Inhibition of Other Glucuronidation Reactions

One area where this compound formation has been studied in vitro is in the context of its potential to inhibit the glucuronidation of other compounds. For instance, in vitro studies with human liver microsomes have shown that both l- and d-menthol can inhibit the formation of NNAL-Gluc, a glucuronide of a tobacco-specific nitrosamine.[1] This suggests that high concentrations of menthol could potentially compete for UGT enzymes, thereby affecting the clearance of other substances that undergo glucuronidation.

The table below summarizes the inhibitory effects of l- and d-menthol on NNAL glucuronidation in human liver microsomes.

| Compound | Inhibitory Effect on NNAL-Glucuronidation (IC50) | Reference |

| l-Menthol | 100 µM (for NNAL-N-Gluc formation) | [1] |

| d-Menthol | 50 µM (for NNAL-N-Gluc formation) |

Experimental Protocols for In Vitro Glucuronidation Assays

For researchers interested in studying the formation of this compound or its potential inhibitory effects in vitro, the following generalized protocol for a human liver microsome assay can be adapted.

Objective: To determine the in vitro formation of this compound and assess its inhibitory potential.

Materials:

-

Human Liver Microsomes (HLM)

-

l- or d-Menthol

-

UDP-Glucuronic Acid (UDPGA)

-

Alamethicin

-

Tris-HCl buffer (pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system for analysis

Procedure:

-

Microsome Preparation: Thaw HLM on ice. Prepare a stock solution of alamethicin in ethanol.

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, HLM, and alamethicin. Pre-incubate on ice for 15 minutes to permeabilize the microsomal membrane.

-

Substrate Addition: Add menthol to the incubation mixture at various concentrations.

-

Reaction Initiation: Pre-warm the mixture at 37°C for 3-5 minutes. Initiate the reaction by adding a pre-warmed solution of UDPGA.

-

Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the formation of this compound using a validated LC-MS/MS method.

The following diagram outlines the general workflow for an in vitro glucuronidation assay.

Caption: General workflow for an in vitro glucuronidation assay.

Future Directions and Conclusion

The current body of scientific literature strongly indicates that this compound is the primary, and likely inactive, metabolite of menthol. However, the absence of direct in vitro studies on the biological activity of this compound represents a significant knowledge gap.

Future research should focus on:

-

Direct In Vitro Testing: Conducting studies where isolated this compound is applied to various cell lines (e.g., immune cells, cancer cells, neuronal cells) to assess a range of biological endpoints, including cytotoxicity, cytokine production, and receptor modulation.

-

Receptor Binding Assays: Investigating whether this compound interacts with known menthol targets, such as TRPM8, or other receptors.

-

Metabolomic Studies: Further in vitro metabolomic studies could elucidate any downstream effects of this compound on cellular pathways.

References

The Role of UDP-Glucuronosyltransferase (UGT) Enzymes in Menthol Glucuronidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol, a cyclic monoterpene alcohol, is widely used in pharmaceuticals, confectionery, and tobacco products. Its metabolism in humans is primarily governed by Phase II conjugation reactions, with glucuronidation being the predominant pathway. This process, catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes, results in the formation of menthol glucuronide, a more water-soluble and readily excretable metabolite. Understanding the specific UGT isoforms involved in menthol glucuronidation, their kinetic properties, and the regulatory mechanisms governing their expression is crucial for predicting drug-drug interactions, assessing inter-individual variability in metabolism, and evaluating the safety and efficacy of menthol-containing products. This technical guide provides an in-depth overview of the role of UGT enzymes in menthol glucuronidation, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

UGT Isoforms Involved in Menthol Glucuronidation

Extensive in vitro screening using recombinant human UGT enzymes has identified several isoforms capable of catalyzing the glucuronidation of both l-menthol and d-menthol. The primary UGT enzymes involved are:

-

UGT1A Family: UGT1A9 and UGT1A10[1]

-

UGT2A Family: UGT2A1, UGT2A2, and UGT2A3[1]

-

UGT2B Family: UGT2B4, UGT2B7, and UGT2B17[1]

Notably, UGT1A7 exhibits activity towards l-menthol but not d-menthol.[1] Conversely, several other isoforms, including UGTs 1A1, 1A3, 1A4, 1A5, 1A6, 1A8, 2B10, 2B11, and 2B15, have shown no detectable activity towards either menthol enantiomer.[1]

Quantitative Data: The Kinetics of Menthol Glucuronidation

The enzymatic efficiency of the key UGT isoforms in metabolizing menthol has been characterized by determining their kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These values provide insights into the affinity of the enzyme for the substrate and its catalytic capacity.

Table 1: Apparent Kinetic Parameters for l-Menthol Glucuronidation by UGT Isoforms

| UGT Isoform | Apparent Km (mM) | Apparent Vmax (pmol/min/mg protein) |

| UGT1A9 | 1.8 ± 0.4 | 120 ± 10 |

| UGT1A10 | 4.1 ± 1.2 | 80 ± 10 |

| UGT2A1 | 0.35 ± 0.08 | 150 ± 10 |

| UGT2B7 | 0.45 ± 0.09 | 250 ± 20 |

| UGT2B17 | 1.9 ± 0.5 | 180 ± 20 |

| Human Liver Microsomes (HLM) | 0.89 ± 0.15 | 350 ± 30 |

| Human Intestinal Microsomes (HIM) | 1.7 ± 0.3 | 120 ± 15 |

Table 2: Apparent Kinetic Parameters for d-Menthol Glucuronidation by UGT Isoforms

| UGT Isoform | Apparent Km (mM) | Apparent Vmax (pmol/min/mg protein) |

| UGT1A9 | 1.9 ± 0.6 | 100 ± 15 |

| UGT1A10 | 1.5 ± 0.3 | 90 ± 10 |

| UGT2A1 | 0.37 ± 0.07 | 180 ± 15 |

| UGT2B7 | 0.33 ± 0.06 | 300 ± 25 |

| UGT2B17 | 0.22 ± 0.05 | 220 ± 20 |

| Human Liver Microsomes (HLM) | 0.54 ± 0.11 | 400 ± 35 |

| Human Intestinal Microsomes (HIM) | 0.99 ± 0.21 | 150 ± 20 |

Data are expressed as mean ± S.D. of three independent experiments.

Experimental Protocols

In Vitro Menthol Glucuronidation Assay using Recombinant UGTs and Human Liver Microsomes

This protocol outlines the general procedure for assessing menthol glucuronidation activity in vitro.

1. Materials:

-

Recombinant UGT-overexpressing cell microsomes or human liver/intestinal microsomes (HLMs/HIMs)

-

l-menthol and d-menthol

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Alamethicin

-

Bovine Serum Albumin (BSA)

-

Methanol (ice-cold)

-

Internal standard (e.g., deuterated this compound)

2. Microsome Preparation and Activation:

-

Thaw microsomes (recombinant UGTs, HLMs, or HIMs) on ice.

-

To permeabilize the microsomal membrane and ensure access of the co-substrate UDPGA to the enzyme's active site, pre-incubate the microsomes with alamethicin (50 µg/mg of microsomal protein) for 15 minutes on ice.

3. Reaction Mixture Preparation (per 20 µL reaction):

-

50 mM Tris-HCl, pH 7.4

-

10 mM MgCl₂

-

4 mM UDPGA

-

2% BSA

-

Activated microsomes (e.g., 10-20 µg protein)

-

Menthol (substrate) at desired concentrations (for kinetic studies, a range of concentrations from 0.02 to 2.5 mM is recommended).

4. Incubation:

-

Pre-warm the reaction mixture (without UDPGA and menthol) at 37°C for 5 minutes.

-

Initiate the reaction by adding the menthol substrate followed by UDPGA.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.

5. Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Add the internal standard.

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis of this compound

1. Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

Initial: 95% A, 5% B

-

Linear gradient to 25% A over 9.5 minutes

-

Linear gradient to 5% A over 3 minutes

-

Re-equilibration at initial conditions.

-

2. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for glucuronide detection.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Precursor ion [M-H]⁻ → Product ion (e.g., loss of the glucuronic acid moiety). Specific m/z values will depend on the exact mass of this compound.

-

Internal Standard: Monitor the specific precursor-to-product ion transition for the deuterated standard.

-

3. Quantification:

-

Generate a standard curve using known concentrations of this compound.

-

Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualization of Workflows and Pathways

Experimental Workflow for Menthol Glucuronidation Assay

Caption: Workflow for in vitro menthol glucuronidation assay.

Signaling Pathways Regulating UGT Expression

The expression of UGT enzymes is a complex process regulated by a network of nuclear receptors and transcription factors. These pathways can be activated by various endogenous and exogenous compounds, leading to the induction or suppression of UGT gene transcription.

Caption: Transcriptional and post-transcriptional regulation of UGT enzymes.

Conclusion

The glucuronidation of menthol is a multifaceted process involving several UGT isoforms from the UGT1A, UGT2A, and UGT2B subfamilies. The kinetic data presented in this guide highlight the differential contributions of these enzymes to menthol metabolism. The detailed experimental protocols provide a framework for researchers to investigate menthol glucuronidation in various in vitro systems. Furthermore, the elucidation of the complex regulatory networks governing UGT expression underscores the potential for drug-drug interactions and inter-individual variability in response to menthol-containing products. A thorough understanding of these aspects is paramount for the continued development and safe use of such products in the pharmaceutical and consumer goods industries.

References

Menthol Glucuronide: A Definitive Biomarker for Menthol Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Menthol, a cyclic terpene alcohol, is widely used in consumer and tobacco products for its characteristic cooling sensation. Assessing exposure to menthol is critical in toxicological studies, clinical trials, and for understanding its impact on public health, particularly in the context of tobacco use. Due to its rapid and extensive metabolism, direct measurement of menthol in biological matrices is often challenging. This has led to the validation of menthol glucuronide, its primary metabolite, as a reliable and robust biomarker for quantifying menthol exposure. This technical guide provides a comprehensive overview of this compound as a biomarker, including its metabolic pathway, detailed experimental protocols for its quantification, and a summary of key quantitative data from various studies.

The Metabolic Pathway of Menthol

Following administration, menthol is rapidly absorbed and undergoes extensive first-pass metabolism, primarily in the liver. The major metabolic pathway is conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, to form this compound.[1][2][3][4] This conjugation significantly increases the water solubility of menthol, facilitating its excretion in urine and bile.[5] Several UGT isoforms, including UGT1A9, 1A10, 2A1, 2A2, 2A3, 2B4, 2B7, and 2B17, have been shown to exhibit activity towards both l- and d-menthol. Little to no unconjugated menthol is typically measurable in venous blood, making this compound an ideal biomarker for systemic exposure.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices such as plasma and urine is a key aspect of assessing menthol exposure. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed for this purpose.

Experimental Workflow for Quantification

A typical workflow for the analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram illustrates a standard procedure.

Detailed Experimental Protocols

This protocol is adapted from a method used to measure plasma this compound following inhalation.

-

Sample Collection: Collect venous blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation/Extraction: To 100 µL of plasma, add a precipitating agent such as methanol. This step also serves to extract the analyte.

-

Internal Standard: Add an internal standard, such as menthol-d4 glucuronide, to all samples, calibrators, and quality controls to correct for matrix effects and variations in instrument response.

-

Centrifugation: Vortex the samples and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

This protocol is based on a method for determining total menthol in urine, which involves the enzymatic hydrolysis of this compound.

-

Sample Collection: Collect urine samples in sterile containers.

-

Enzymatic Hydrolysis: To a specific volume of urine (e.g., 100 µL), add a buffer (e.g., 0.1 M trisodium citrate dihydrate, pH 5.0) and a solution of β-glucuronidase/sulfatase.

-

Internal Standard: Add a deuterated internal standard, such as menthol-d4.

-

Incubation: Incubate the samples at 37°C for a sufficient time (e.g., 24 hours) to ensure complete deconjugation of this compound to free menthol.

-

Extraction: Perform headspace solid-phase microextraction (SPME) or liquid-liquid extraction to isolate the liberated menthol.

-

Analysis: Analyze the extracted sample by GC-MS.

Instrumentation and Conditions

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

-

Column: A C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI), typically in negative ion mode for glucuronides.

-

Monitored Transitions: For this compound, a common transition is m/z 331 → 85 (quantifier) and 331 → 75 (qualifier). For a deuterated internal standard (MG d4), the transition would be m/z 335 → 85.

-

Gas Chromatography: A capillary GC system.

-

Column: A non-polar or medium-polarity column suitable for terpene analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is often used for trace analysis.

-

Mass Spectrometry: A single quadrupole or triple quadrupole mass spectrometer.

-

Ionization: Electron impact (EI) ionization.

-

Detection: Selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Common ions monitored for menthol are m/z 138 (quantifier) and m/z 123 (qualifier), and m/z 142 for the d4-internal standard.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound as a biomarker of menthol exposure.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Route of Administration | Dose | Matrix | Value | Reference |

| Half-life (t½) | Oral (capsule) | 100 mg l-menthol | Plasma | 56.2 min (95% CI: 51.0-61.5) | |

| Oral (mint candy/tea) | 10 mg menthol | Plasma | 42.6 min (95% CI: 32.5-52.7) | ||

| Intragastric | 80-320 mg l-menthol | Plasma | 5.58 - 7.81 h | ||

| Time to Peak (Tmax) | Intragastric | 80-320 mg l-menthol | Plasma | ~0.54 h | |

| Urinary Excretion | Oral (capsule) | 100 mg l-menthol | Urine | 45.6% of dose | |

| Oral (mint candy/tea) | 10 mg menthol | Urine | 56.6% of dose | ||

| Intragastric | 80-320 mg l-menthol | Urine | 65-68% of dose over 24h |

Table 2: Plasma Concentrations of this compound after Controlled Exposure

| Exposure Source | Menthol Concentration | Peak Plasma Concentration (Cmax) | Area Under the Curve (AUC) | Reference |

| e-cigarette inhalation | 0.5% menthol in e-liquid | Variable | Dose-dependent increase | |

| 3.2% menthol in e-liquid | Variable, significantly higher than 0.5% | Dose-dependent increase | ||

| Intragastric administration | 80 mg l-menthol | 5855.73 ng/mL | 39.88 ng·h/mL | |

| 160 mg l-menthol | 9323.18 ng/mL | 57.41 ng·h/mL | ||

| 320 mg l-menthol | 16189.12 ng/mL | 97.31 ng·h/mL |

Table 3: Analytical Method Performance

| Analytical Method | Matrix | Limit of Quantitation (LOQ) | Linear Range | Precision (CV%) | Reference |

| LC-MS/MS | Plasma | 4 ng/mL | Not specified | 8-17% | |

| GC-MS (Total Menthol) | Urine | 0.01 µg/mL | 0.01 - 10 µg/mL | 7.6% | |

| GC-MS (Free Menthol) | Urine | 0.002 µg/mL | 0.002 - 0.5 µg/mL | Not specified | |

| GC/MS | Plasma & Urine | 5 ng/mL | 5 - 1000 ng/mL | <10% |

Relationship Between Menthol Exposure and Biomarker Levels

Studies have consistently demonstrated a strong, dose-dependent relationship between menthol intake and the concentration of this compound in both plasma and urine. This direct correlation underscores the utility of this compound as a quantitative biomarker. For instance, a study on e-cigarette use showed that plasma concentrations of this compound increased proportionally with the concentration of menthol in the e-liquid. Similarly, urinary this compound levels are highly correlated with exposure to nicotine and carcinogens in smokers of mentholated cigarettes, serving as a reliable indicator of smoke exposure.

Conclusion

This compound has been firmly established as a sensitive and specific biomarker for the assessment of menthol exposure. Its rapid formation and clearance, coupled with the dose-proportional relationship with menthol intake, make it an invaluable tool for researchers, scientists, and drug development professionals. The well-defined analytical methods, particularly LC-MS/MS and GC-MS, allow for accurate and precise quantification in various biological matrices. The data and protocols presented in this guide provide a solid foundation for the incorporation of this compound measurement in studies investigating the pharmacokinetics, pharmacodynamics, and toxicological effects of menthol.

References

- 1. An in silico investigation of menthol metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of menthol and this compound in human urine by gas chromatography using an enzyme-sensitive internal standard and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Menthol and its Glucuronide Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of menthol and its primary metabolite, menthol glucuronide. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion of this widely used compound. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes metabolic pathways and experimental workflows.

Introduction

Menthol, a cyclic monoterpene, is extensively used in pharmaceuticals, confectionery, and tobacco products for its characteristic cooling sensation and flavor.[1] Understanding its pharmacokinetic profile is crucial for evaluating its safety, efficacy, and potential drug interactions. Upon administration, menthol is rapidly absorbed and extensively metabolized, primarily through glucuronidation to form this compound.[2][3] This inactive metabolite is then excreted in the urine.[4] The route of administration significantly influences the pharmacokinetic parameters of both menthol and this compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for menthol and this compound following oral, topical, and inhalation administration in humans and animal models.

Table 1: Pharmacokinetic Parameters of Menthol in Humans Following Oral Administration

| Dose | Formulation | Cmax (ng/mL) | Tmax (min) |

| 100 mg | Capsule | 2610 ± 862 | 61 ± 26 |

| 10 mg | Mint Candy/Infusion | 368 ± 115 | 30 ± 12 |

| 80 mg | Gastric Spray | 19.13 | 32.4 |

| 160 mg | Gastric Spray | 23.86 | 32.4 |

| 320 mg | Gastric Spray | 50.72 | 32.4 |

Data compiled from Gelal et al., 1999 and Hiki et al., 2011.[5]

Table 2: Pharmacokinetic Parameters of this compound in Humans Following Oral Administration

| Dose | Formulation | Cmax (ng/mL) | Tmax (min) | t½ (min) | AUC (ng·h/mL) | Urinary Recovery (%) |

| 100 mg | Capsule | - | - | 56.2 | - | 45.6 |

| 10 mg | Mint Candy/Tea | - | - | 42.6 | - | 56.6 |

| 80 mg | Gastric Spray | 5855.73 | - | 79.8 | 39.88 | ~65 |

| 160 mg | Gastric Spray | 9323.18 | - | 79.8 | 57.41 | ~65 |

| 320 mg | Gastric Spray | 16189.12 | - | 79.8 | 97.31 | ~65 |

Data compiled from Gelal et al., 1999 and Hiki et al., 2011.

Table 3: Pharmacokinetic Parameters of L-Menthol in Rats

| Administration Route | Dose | Cmax (mg/L) | Tmax (h) | t½ (h) |

| Inhalation | 50 mg/kg | 118.82 | ~1.0 | 8.53 |

| Intravenous | 10 mg/kg | 143.61 | - | 6.69 |

Data from Feng et al., as cited in a 2025 review.

Table 4: Pharmacokinetic Parameters of L-Menthol in Mice Following a Single Dose

| Administration Route | Dose | Peak Serum Concentration Time (min) |

| Oral | 200 mg/kg | 30 |

| Topical | 10% solution | 30 |

Data from a study on bioavailable menthol.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for the design and execution of pharmacokinetic studies of menthol.

Quantification of Menthol and this compound in Biological Matrices

3.1.1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Total Menthol in Plasma and Urine

This method involves the enzymatic hydrolysis of this compound followed by liquid-liquid extraction and GC-MS analysis.

-

Sample Preparation:

-

To 1 mL of plasma or urine, add an internal standard (e.g., menthol-d4).

-

For total menthol measurement, add β-glucuronidase to hydrolyze the this compound. Incubate the samples.

-

-

Extraction:

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., hexane or ethyl acetate).

-

Vortex and centrifuge the samples to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

GC-MS Analysis:

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., ethyl acetate).

-

Inject an aliquot into the GC-MS system.

-

GC Conditions: Use a capillary column appropriate for terpene analysis (e.g., a DB-5ms). The temperature program should be optimized to separate menthol from other matrix components.

-

MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for menthol and the internal standard.

-

3.1.2. High-Performance Liquid Chromatography (HPLC) Method for Menthol

Due to the lack of a strong chromophore, menthol analysis by HPLC often requires a refractive index (RI) detector.

-

Sample Preparation:

-

For pharmaceutical formulations like syrups, accurately weigh a sample equivalent to a known amount of menthol.

-

Dissolve the sample in a mixture of water and methanol and sonicate to ensure complete dissolution.

-

Filter the solution through a 0.45-µm filter before injection.

-

-

HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., Inertsil ODS 3V, 4.6mm×250mm, 5µm) is typically used.

-

Mobile Phase: An isocratic mobile phase of water and methanol (e.g., 30:70 v/v) is common.

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Detector: A refractive index (RI) detector is used for quantification.

-

Human Pharmacokinetic Study: Oral Administration

The following protocol is a synthesized workflow based on common practices reported in human oral administration studies.

Metabolism and Signaling Pathways

Menthol Metabolism: Glucuronidation

The primary metabolic pathway for menthol is conjugation with glucuronic acid to form this compound. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver and other tissues.

References

- 1. The effects of oral administration of (-)-menthol on nasal resistance to airflow and nasal sensation of airflow in subjects suffering from nasal congestion associated with the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Menthol in Plasma and Urine by Gas Chromatography/Mass Spectrometry (GC/MS) | Springer Nature Experiments [experiments.springernature.com]

- 4. Determination of menthol and this compound in human urine by gas chromatography using an enzyme-sensitive internal standard and flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Menthol reduces the anticoagulant effect of warfarin by inducing cytochrome P450 2C expression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Menthol Glucuronide: Chemical Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol glucuronide is the primary phase II metabolite of menthol, a widely used compound in pharmaceuticals, cosmetics, and food products. The process of glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), converts the lipophilic menthol into a more water-soluble and readily excretable compound.[1] Understanding the chemical structure, physicochemical properties, metabolism, and biological activity of this compound is crucial for assessing the pharmacokinetics, safety, and efficacy of menthol-containing products. This technical guide provides a comprehensive overview of this compound, including its synthesis, analytical methodologies, and key properties, tailored for researchers and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, systematically named (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid, is formed by the conjugation of a glucuronic acid moiety to the hydroxyl group of menthol.[2] This conjugation significantly alters the physicochemical properties of the parent compound, menthol.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| CAS Number | 79466-08-3 | [2][3][4] |

| Molecular Formula | C₁₆H₂₈O₇ | |

| Molecular Weight | 332.39 g/mol | |

| IUPAC Name | (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl)oxy)tetrahydro-2H-pyran-2-carboxylic acid | |

| Synonyms | l-Menthyl glucuronide, l-Menthol glucuronide |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | >75°C (decomposition) | |

| Solubility | Slightly soluble in water, DMSO, and methanol | |

| pKa (Predicted) | 2.82 ± 0.70 | |

| LogP (Predicted) | 1.180 | |

| Appearance | White to off-white solid | |

| Stability | Hygroscopic |

Metabolism and Pharmacokinetics

Menthol is rapidly metabolized in the body, primarily through glucuronidation to form this compound. This biotransformation is a crucial detoxification pathway that facilitates the elimination of menthol from the body.

Metabolic Pathway

The glucuronidation of menthol is catalyzed by a group of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. Several UGT isoforms have been identified to be involved in this process, including UGT1A9, UGT1A10, UGT2A1, UGT2A2, UGT2A3, UGT2B4, UGT2B7, and UGT2B17. The reaction involves the transfer of glucuronic acid from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group of menthol.

Pharmacokinetics

Following oral administration of menthol, it is rapidly absorbed and extensively metabolized, with this compound being the major metabolite detected in plasma and urine. Unchanged menthol is often undetectable in venous plasma.

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Condition | Reference(s) |

| Plasma Half-life (t½) | 56.2 minutes (95% CI: 51.0-61.5) | 100 mg l-menthol capsule | |

| 42.6 minutes (95% CI: 32.5-52.7) | 10 mg menthol in mint candy/tea | ||

| 5.58 - 7.81 hours | 80 - 320 mg l-menthol | ||

| Time to Peak Plasma Concentration (tmax) | ~1 hour | Intragastric administration of l-menthol | |

| Peak Plasma Concentration (Cmax) | 5617 ng/mL | 80 mg l-menthol | |

| 9882 ng/mL | 160 mg l-menthol | ||

| 17601 ng/mL | 320 mg l-menthol | ||

| Urinary Recovery | 45.6% | 100 mg l-menthol capsule | |

| 56.6% | 10 mg menthol in mint candy/tea | ||

| 65-68% | Intragastric administration of l-menthol |

Biological Activity

The biological activity of this compound itself is considered to be limited. Glucuronidation is generally a detoxification process that renders compounds more polar and less pharmacologically active, facilitating their excretion. While the parent compound, menthol, exhibits a range of biological activities, including analgesic, anti-inflammatory, and cooling effects primarily through its interaction with TRPM8 receptors, its glucuronidated metabolite is presumed to be inactive. Studies on other glucuronide metabolites have shown that they can sometimes retain or even have different biological activities than the parent compound, but specific studies on the direct pharmacological effects of this compound are scarce.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a general method for the enzymatic synthesis of this compound using human liver microsomes, which are a rich source of UGT enzymes.

Materials:

-

l-Menthol

-

Human Liver Microsomes (HLMs)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile

-

Water (HPLC grade)

-

Centrifuge tubes

-

Incubator/water bath at 37°C

Procedure:

-

Prepare a stock solution of l-menthol in a suitable solvent (e.g., methanol or DMSO) at a concentration of 10 mM.

-

In a microcentrifuge tube, prepare the incubation mixture containing:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Human Liver Microsomes (final concentration 0.5 mg/mL)

-

MgCl₂ (final concentration 5 mM)

-

l-Menthol (final concentration 100 µM, added from the stock solution)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA to a final concentration of 2 mM.

-

Incubate the reaction mixture at 37°C for 60 minutes.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex the mixture and centrifuge at 10,000 x g for 10 minutes to precipitate the proteins.

-

Collect the supernatant containing this compound for purification and analysis.

Purification of this compound by Preparative HPLC

This protocol outlines a general procedure for the purification of this compound from a synthesis reaction mixture using preparative high-performance liquid chromatography (HPLC).

Materials and Equipment:

-

Preparative HPLC system with a UV detector

-

C18 preparative HPLC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Supernatant from the enzymatic synthesis reaction

-

Rotary evaporator

Procedure:

-

Filter the supernatant from the synthesis reaction through a 0.45 µm filter.

-

Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

Inject the filtered supernatant onto the column.

-

Elute the compounds using a linear gradient of mobile phase B (e.g., 5% to 95% B over 30 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

-

Collect the fractions corresponding to the this compound peak.

-

Combine the collected fractions and remove the organic solvent using a rotary evaporator.

-

Lyophilize the remaining aqueous solution to obtain purified this compound as a solid.

Quantification of this compound in Urine by GC-MS

This protocol describes a general method for the quantification of total menthol (from this compound) in human urine using gas chromatography-mass spectrometry (GC-MS) after enzymatic hydrolysis.

Materials and Equipment:

-

Urine sample

-

β-glucuronidase from Helix pomatia

-

Phosphate buffer (pH 6.8)

-

Internal standard (e.g., d₄-menthol)

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

To 1 mL of urine in a glass tube, add 1 mL of phosphate buffer (pH 6.8).

-

Add a known amount of the internal standard (d₄-menthol).

-

Add 2000 units of β-glucuronidase.

-

Incubate the mixture at 37°C for 18 hours to ensure complete hydrolysis of this compound.

-

After cooling to room temperature, extract the liberated menthol by adding 5 mL of ethyl acetate and vortexing for 2 minutes.

-

Centrifuge at 2000 x g for 10 minutes.

-

Transfer the upper organic layer to a new tube containing anhydrous sodium sulfate to remove any residual water.

-

Inject an aliquot (e.g., 1 µL) of the dried organic extract into the GC-MS system.

-

GC-MS Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 60°C, hold for 1 minute, then ramp to 240°C at 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) mode, scanning a mass range of m/z 50-350 or in selected ion monitoring (SIM) mode for target ions of menthol and the internal standard.

-

-

Quantify the amount of menthol by comparing the peak area ratio of menthol to the internal standard against a calibration curve prepared with known concentrations of menthol.

Conclusion

This compound is the principal metabolite of menthol, formed through a rapid and extensive phase II metabolic process. Its chemical and physical properties are significantly different from its parent compound, rendering it more water-soluble and readily excretable. While generally considered biologically inactive, its formation is a critical determinant of the pharmacokinetic profile of menthol. The experimental protocols provided herein for the synthesis, purification, and analysis of this compound serve as a valuable resource for researchers and drug development professionals investigating the metabolism and disposition of menthol and other related compounds. Further research into the potential direct biological effects of this compound may provide a more complete understanding of the overall pharmacological profile of menthol.

References

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: The Discovery and Analysis of Menthol Glucuronide in Human Plasma

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Menthol, a widely used compound in consumer and tobacco products, undergoes rapid and extensive metabolism in the human body. Following administration, menthol is rarely detected in its free form in venous plasma.[1][2] Instead, it is primarily converted into its major metabolite, menthol glucuronide (MG). The discovery and subsequent quantification of this compound in human plasma have been pivotal, establishing it as a reliable biomarker for assessing acute menthol exposure.[3][4] This technical guide provides an in-depth overview of the metabolic pathway of menthol, detailed experimental protocols for the quantification of this compound in human plasma, and a summary of key quantitative data from pharmacokinetic and analytical studies.

The Metabolism of Menthol: Glucuronidation Pathway

Upon entering the systemic circulation, menthol is quickly metabolized, predominantly through conjugation with glucuronic acid, a process known as glucuronidation. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver.[5] Glucuronidation is a major detoxification pathway that increases the water solubility of menthol, facilitating its excretion from the body, mainly in urine. This compound accounts for approximately half of the administered menthol dose. While other oxidative metabolites are formed, this compound is the most prominent and readily measurable metabolite in plasma.

Experimental Protocols for Quantification in Human Plasma

The accurate quantification of this compound in human plasma is essential for pharmacokinetic studies and for assessing menthol exposure. The primary analytical methods employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Protein Precipitation

A common initial step for preparing plasma samples for LC-MS/MS analysis involves protein precipitation to remove interfering macromolecules.

-

Aliquot Plasma: Transfer a known volume of human plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Add Internal Standard: Spike the plasma with a deuterated internal standard, such as this compound-d4 (MG-d4), to correct for matrix effects and variability during sample processing.

-

Precipitation: Add a volume of cold methanol (e.g., 3 volumes) to the plasma sample.

-

Vortex: Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or vial for LC-MS/MS analysis.

Enzymatic Hydrolysis for Total Menthol Analysis

To measure "total menthol" (the sum of free menthol and this compound), an enzymatic hydrolysis step is required to cleave the glucuronide moiety, liberating free menthol for analysis, typically by GC-MS.

-

Sample Preparation: To a plasma or urine sample, add a buffer solution to achieve the optimal pH for the enzyme (e.g., pH 5.0).

-

Internal Standard: Add a deuterated internal standard, such as menthol-d4.

-

Enzyme Addition: Add β-glucuronidase enzyme (e.g., from Patella vulgata).

-

Incubation: Incubate the mixture at an elevated temperature (e.g., 37°C or 60°C) for a sufficient period (e.g., 1 to 24 hours) to ensure complete hydrolysis.

-

Extraction: After incubation, perform a liquid-liquid extraction (e.g., with ethyl acetate or n-hexane) or headspace solid-phase microextraction (HS-SPME) to isolate the liberated menthol.

-

Analysis: Analyze the extracted sample using GC-MS.

Analytical Instrumentation

-

LC-MS/MS: This is the preferred method for directly quantifying this compound. A typical setup involves a reversed-phase C18 column with a mobile phase gradient of water and methanol or acetonitrile, coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Monitored Ion Transitions:

-

This compound (MG): 331 → 85 (quantifier); 331 → 75 (qualifier)

-

This compound-d4 (MG-d4): 335 → 85 (quantifier)

-

-

-

GC-MS: This method is highly sensitive for measuring free menthol, making it ideal for "total menthol" analysis after hydrolysis. It often involves a capillary column and electron ionization (EI) with selected ion monitoring (SIM) for enhanced specificity and sensitivity.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound in human plasma.

Table 1: Pharmacokinetic Parameters of l-Menthol and this compound

This table presents the peak plasma concentration (Cmax) and half-life (t1/2) of menthol and its glucuronide metabolite after oral administration of l-menthol. Data indicates a dose-dependent relationship for this compound, highlighting a high conversion rate.

| Parameter | Dose | l-Menthol | This compound | Reference |

| Cmax (ng/mL) | 80 mg | 32.89 | 5,617 | |

| 160 mg | 31.60 | 9,882 | ||

| 320 mg | 48.00 | 17,601 | ||

| t1/2 (h) | 80-320 mg | 1.03 - 1.77 | 5.58 - 7.81 | |

| t1/2 (min) | 100 mg (capsule) | Not Measured | 56.2 | |

| 10 mg (mint) | Not Measured | 42.6 |

Data sourced from Hiki et al. (2011) and Benowitz et al. (2004).

Table 2: Analytical Method Validation Parameters for this compound Quantification

This table summarizes the performance characteristics of various analytical methods developed for the quantification of this compound (or total menthol after hydrolysis) in human plasma.

| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Inter-day Precision (CV%) | Reference |

| LC-MS/MS | Plasma | Not Specified | 4 | 8% - 17% | |

| GC-MS | Plasma | 5 - 1000 | 5 | < 4.0% (high conc.) | |

| GC-MS | Plasma | 5 - 1000 | 5 | < 18.1% (at LLOQ) |

LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation.

Table 3: Peak Plasma this compound Concentrations After E-Cigarette Inhalation

This table shows the dose-dependent increase in plasma this compound concentrations following the inhalation of aerosols from e-cigarettes with varying menthol concentrations.

| Menthol Condition | Peak Concentration (Cmax, ng/mL) | Area Under Curve (AUC, ng·h/mL) | Reference |

| Placebo (0%) | 1.6 ± 0.4 | 4.3 ± 1.1 | |

| 0.5% Menthol | 41.5 ± 5.6 | 131.7 ± 18.5 | |

| 3.2% Menthol | 150.1 ± 16.5 | 499.7 ± 59.8 |

Values are presented as mean ± standard error. Data sourced from Jatlow et al. (2018).

Conclusion

The discovery that menthol is rapidly and extensively metabolized to this compound has fundamentally shifted the approach to studying its pharmacokinetics and bioactivity. Unchanged menthol is often undetectable in venous plasma after typical exposures, making direct measurement impractical. This compound, however, serves as a robust and reliable biomarker for acute menthol intake, with plasma concentrations showing a clear dose-dependent relationship with exposure. The analytical methods detailed in this guide, particularly LC-MS/MS for direct quantification and GC-MS with enzymatic hydrolysis for total menthol, provide the sensitivity and specificity required for rigorous scientific investigation. These methodologies are crucial for drug development professionals and researchers in toxicology and tobacco product regulation to accurately assess menthol exposure and understand its physiological and behavioral effects.

References

- 1. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Plasma this compound as a Biomarker for the Behavioral Effects of Menthol and Nicotine in Humans [frontiersin.org]

- 3. Plasma this compound as a Biomarker for the Behavioral Effects of Menthol and Nicotine in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasma this compound as a Biomarker of Acute Menthol Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of l- and d-Menthol in the Glucuronidation and Detoxification of the Major Lung Carcinogen, NNAL - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Menthol Glucuronide Formation in Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of menthol glucuronide in liver microsomes, a critical metabolic pathway for the detoxification and elimination of menthol. This document details the key enzymes involved, their kinetic parameters, and the experimental protocols for studying this process in vitro. Furthermore, it elucidates the complex signaling pathways that regulate the expression of the primary UDP-glucuronosyltransferases (UGTs) responsible for menthol conjugation.

Introduction to Menthol Glucuronidation

Menthol, a cyclic monoterpene alcohol, is widely used in pharmaceuticals, confectionery, and tobacco products. Following systemic absorption, menthol is extensively metabolized, primarily through glucuronidation, to form this compound. This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly located in the endoplasmic reticulum of liver cells. The addition of a glucuronic acid moiety to menthol significantly increases its water solubility, facilitating its excretion from the body, mainly in the urine. Understanding the specifics of menthol glucuronidation is crucial for assessing its pharmacokinetic profile, potential drug-drug interactions, and its physiological effects.

Key Enzymes in Menthol Glucuronidation

Several UGT isoforms have been identified as having significant activity towards both l-menthol and d-menthol. In human liver microsomes, the primary enzymes involved in menthol glucuronidation are UGT1A9, UGT1A10, UGT2A1, UGT2B7, and UGT2B17.[1] While UGT1A7 shows some activity towards l-menthol, it is negligible for d-menthol.[1] Other isoforms, such as UGT1A1, 1A3, 1A4, 1A5, 1A6, 1A8, 2B10, 2B11, and 2B15, exhibit no detectable activity towards either menthol enantiomer.[1]

Quantitative Data on Menthol Glucuronidation

The following tables summarize the available kinetic parameters for the glucuronidation of menthol by various UGT isoforms and the inhibitory potential of menthol on the glucuronidation of other compounds.

Table 1: Michaelis-Menten Constants (Km) for Menthol Glucuronidation by Human UGT Isoforms

| UGT Isoform | Menthol Enantiomer | Km (µM) | Source |

| UGT2B7 | l-menthol | 0.35 | [1] |

| UGT1A9 | l- & d-menthol | Similar to HLMs & HIMs | [1] |

| UGT1A10 | l- & d-menthol | Similar to HLMs & HIMs | |

| UGT2A1 | l- & d-menthol | Similar to HLMs & HIMs | |

| UGT2B17 | l- & d-menthol | Similar to HLMs & HIMs |

HLMs: Human Liver Microsomes; HIMs: Human Intestinal Microsomes. "Similar" indicates that the study reported comparable Km values to the mixed enzyme preparations without providing a specific numerical value for the recombinant enzyme.

Table 2: Inhibitory Effects of Menthol on NNAL Glucuronidation in Human Liver Microsomes

| Menthol Enantiomer | NNAL Glucuronide Product | IC50 (µM) | Source |

| l-menthol | NNAL-N-Gluc | 100 | |

| d-menthol | NNAL-N-Gluc | 50 | |

| l-menthol | (S)-NNAL-O-Gluc | 660 | |

| d-menthol | (S)-NNAL-O-Gluc | 690 | |

| l-menthol | (R)-NNAL-O-Gluc | 750 | |

| d-menthol | (R)-NNAL-O-Gluc | 1270 |

NNAL: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol, a potent lung carcinogen.

Experimental Protocol: Menthol Glucuronidation Assay in Human Liver Microsomes

This protocol outlines a typical procedure for determining the rate of this compound formation in human liver microsomes.

4.1. Materials and Reagents

-

Human Liver Microsomes (HLMs)

-

l-menthol or d-menthol

-

UDP-glucuronic acid (UDPGA), trisodium salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Acetonitrile

-

Trifluoroacetic acid (TFA)

-

This compound standard

-

LC-MS/MS system

4.2. Experimental Workflow

Caption: Experimental workflow for the menthol glucuronidation assay.

4.3. Detailed Procedure

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), alamethicin (50 µg/mg microsomal protein), and human liver microsomes (e.g., 0.5 mg/mL).

-

Substrate Addition: Add varying concentrations of menthol (dissolved in a suitable solvent like methanol, final solvent concentration <1%) to the incubation mixture.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.

-

Initiate Reaction: Start the glucuronidation reaction by adding a saturating concentration of UDPGA (e.g., 5 mM).

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 15, 30, and 60 minutes) to ensure linear product formation.

-

Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the formation of this compound.

-

Data Analysis: Calculate the rate of this compound formation. For kinetic analysis, plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Regulation of UGT Expression: Signaling Pathways

The expression of the UGT enzymes involved in menthol glucuronidation is tightly regulated by a network of transcription factors and nuclear receptors. These pathways can be influenced by various endogenous and exogenous stimuli, leading to inter-individual variability in menthol metabolism.

5.1. Regulation of UGT1A9

The hepatic expression of UGT1A9 is primarily controlled by the liver-enriched transcription factor, Hepatocyte Nuclear Factor 4α (HNF4α). HNF4α binds to a specific response element in the UGT1A9 promoter, driving its transcription in liver cells.

Caption: HNF4α-mediated regulation of UGT1A9 expression.

5.2. Regulation of UGT2B7

The regulation of UGT2B7 is more complex, involving both positive and negative regulatory elements. Similar to UGT1A9, the constitutive expression of UGT2B7 in the liver is dependent on HNF4α. However, its expression can be suppressed by the activation of the Constitutive Androstane Receptor (CAR). CAR activation interferes with HNF4α binding to the UGT2B7 promoter, leading to decreased transcription. The Pregnane X Receptor (PXR) has also been implicated in the regulation of UGT2B7.

References

In Silico Prediction of Menthol Glucuronide Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico methodologies used to predict the formation of menthol glucuronide metabolites. Glucuronidation is a major pathway in the Phase II metabolism of menthol, significantly impacting its bioavailability and clearance. Understanding and predicting the formation of these metabolites is crucial for drug development and safety assessment. This document details a prominent in silico study that elucidates the metabolic pathways of menthol, including glucuronidation, and presents the computational methods employed. Furthermore, it provides comprehensive experimental protocols for the in vitro and in vivo analysis of menthol glucuronides, along with quantitative data on the kinetics of menthol glucuronidation by various human UDP-glucuronosyltransferase (UGT) isoforms. This guide also explores the capabilities of commercially available software for metabolite prediction and discusses the current landscape of in silico tools for forecasting Phase II metabolism.

Introduction

Menthol, a cyclic monoterpene alcohol, is widely used in pharmaceuticals, cosmetics, and food products. Upon administration, menthol undergoes extensive metabolism, with glucuronidation being a primary detoxification pathway. The conjugation of menthol with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), results in the formation of more polar and readily excretable this compound metabolites. The prediction of these metabolic pathways and the identification of the specific UGT isoforms involved are of significant interest in drug development to anticipate potential drug-drug interactions and to understand the pharmacokinetic profile of menthol-containing products.

In silico approaches offer a rapid and cost-effective means to predict metabolic fate, complementing traditional in vitro and in vivo studies. These computational methods range from quantum mechanical calculations to sophisticated machine learning algorithms embedded in commercial software. This guide will delve into the core aspects of in silico this compound prediction, supported by relevant experimental data and protocols.

Predicted Metabolic Pathway of Menthol

An extensive in silico investigation, corroborated by experimental data from several in vivo studies, has proposed a comprehensive metabolic pathway for (-)-menthol.[1][2][3][4][5] This pathway involves a series of oxidation and conjugation reactions. Glucuronidation is a key conjugation step, occurring after initial oxidation of the menthol structure.

The primary site of glucuronidation is the hydroxyl group at position 3 of the p-menthane ring. However, oxidation at other positions can lead to the formation of various hydroxylated metabolites, which can also undergo subsequent glucuronidation. The proposed pathway suggests that menthol is first oxidized to various diols and other oxygenated derivatives, which are then conjugated with glucuronic acid.

dot

Caption: Simplified metabolic pathway of menthol.

In Silico Prediction Methodologies

Quantum Mechanical Calculations

A foundational in silico study on menthol metabolism utilized quantum mechanical calculations to determine the thermodynamic feasibility of various metabolic reactions.

Methodology:

-

Software: Q-Chem 5.1 program package.

-

Level of Theory: Gas-phase structures of menthol and its 102 potential metabolites were calculated at the B3LYP/6-311++G(d,p) level of theory.

-

Solvation Model: The solvation energies in water were calculated using the SMD (Solvation Model based on Density) model through single-point energy calculations.

-

Thermodynamic Calculations: Standard Gibbs free energies of reactions were calculated to predict the most favorable metabolic pathways.

This approach provides a detailed understanding of the relative stabilities of metabolites and the energy barriers of the reactions, thereby predicting the most likely metabolic routes.

Commercial Metabolite Prediction Software

-

StarDrop™ (Optibrium): The StarDrop Metabolism module combines quantum mechanics and machine learning to predict the metabolic fate of compounds. It covers a wide range of UGT isoforms and can predict the regioselectivity of glucuronidation.

-

MetaSite™ (Molecular Discovery): MetaSite uses a pseudo-docking approach to identify sites of metabolism for both Phase I and Phase II reactions. It considers both enzyme-substrate recognition and the chemical reactivity of the substrate.

-

Meteor Nexus (Lhasa Limited): This is a knowledge-based expert system that predicts metabolic transformations based on a comprehensive set of rules derived from experimental data. It covers a broad range of Phase I and Phase II reactions.

These tools can be valuable in the early stages of drug discovery to flag potential metabolic liabilities and to guide the design of more stable compounds.

Experimental Protocols

The validation of in silico predictions relies on robust experimental data. Below are detailed methodologies for the in vitro and in vivo analysis of this compound metabolites.

In Vitro Menthol Glucuronidation Assay

This protocol is adapted from studies investigating the kinetics of menthol glucuronidation by human UGT isoforms.

Objective: To determine the activity and kinetic parameters of specific UGT isoforms towards l- and d-menthol.

Materials:

-

Recombinant human UGT-expressing cell microsomes (e.g., from insect cells)

-

Human liver microsomes (HLMs)

-

l-menthol and d-menthol

-

UDP-glucuronic acid (UDPGA)

-

Alamethicin

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Bovine serum albumin (BSA)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Microsome Preparation: Pre-incubate the recombinant UGT microsomes or HLMs with alamethicin (50 µg/mg of protein) for 10 minutes on ice to permeabilize the microsomal membrane.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture (20 µL final volume) containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 4 mM UDPGA, and 2% BSA.

-

Substrate Addition: Add l-menthol or d-menthol to the reaction mixture. For screening assays, a concentration of 1.0 mM can be used. For kinetic analysis, a range of concentrations (e.g., 0.02–2.5 mM) is required.

-

Incubation: Initiate the reaction by adding the prepared microsomes and incubate at 37°C for a specified time (e.g., 15-60 minutes).

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Quantify the formation of this compound using a validated LC-MS/MS method.

dot

Caption: Workflow for in vitro menthol glucuronidation assay.

In Vivo Analysis of this compound in Urine by GC-MS

This protocol provides a method for the quantification of total menthol (free and glucuronidated) in human urine samples.

Objective: To measure the urinary excretion of this compound following administration of a menthol-containing product.

Materials:

-

Urine samples

-

β-glucuronidase (from Patella vulgata)

-

Trisodium citrate dihydrate buffer (pH 5.0)

-

Menthol-d₄ (internal standard)

-

Ethyl acetate

-

Solid-phase microextraction (SPME) fiber assembly

-

GC-MS system

Procedure:

-

Sample Preparation: To a headspace SPME vial, add 100 µL of urine, 100 µL of 0.1 M trisodium citrate dihydrate buffer (pH 5.0), and 50 µL of 5 µg/mL menthol-d₄ internal standard solution.

-

Enzymatic Hydrolysis: For the measurement of total menthol, replace the buffer with an equal volume of an enzyme solution containing β-glucuronidase (3 mg/mL in the same buffer). This step cleaves the glucuronide moiety, liberating free menthol.

-

Incubation: Incubate the samples to allow for complete enzymatic hydrolysis.

-

Extraction: Perform headspace SPME for the collection and preconcentration of the liberated menthol.

-

GC-MS Analysis: Analyze the samples using a GC-MS system with electron ionization and selected ion monitoring to quantify the total menthol concentration relative to the internal standard.

Quantitative Data

Gibbs Free Energies of Reaction

The in silico study by Limpanuparb et al. calculated the average Gibbs free energies for various metabolic reactions of menthol, providing a quantitative measure of their thermodynamic favorability.